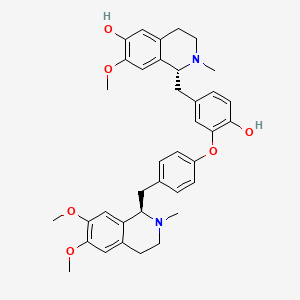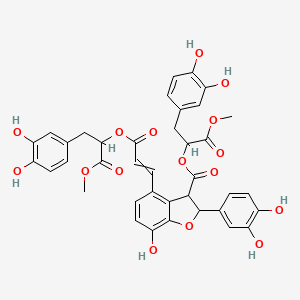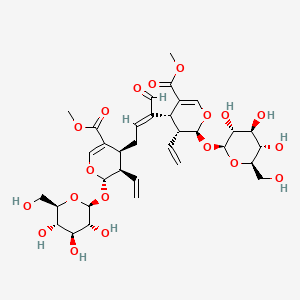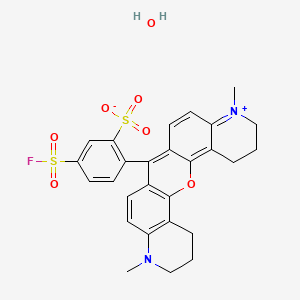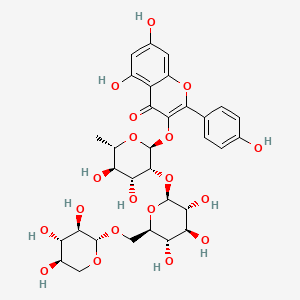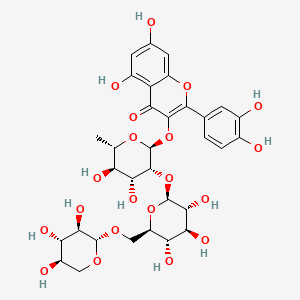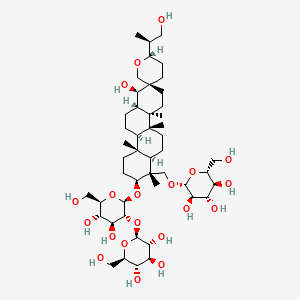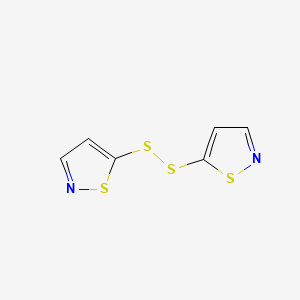
5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,2-thiazol-5-yl)ethan-1-ol” is a related compound with a molecular weight of 129.18 . Another related compound is “1-(1,2-Thiazol-5-yl)methanamine” with a molecular formula of CHNS and an average mass of 114.169 Da .
Synthesis Analysis
In a study, a series of 5-substituted-2-thiazol-4-n-propylpiperazines were synthesized for pharmacological characterization . The alkyl chain between position 2 of the thiazole ring and the terminal secondary N-methylamino function was elongated from three to four methylene groups .Molecular Structure Analysis
The molecular structure of “1-(1,2-Thiazol-5-yl)methanamine” has been reported with a monoisotopic mass of 114.025169 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,2-Thiazol-5-yl)methanamine” include a molar refractivity of 31.2±0.3 cm3, and it has 2 H bond acceptors and 2 H bond donors .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent in Brain Dysfunction
NU 9056 has been identified as a KAT 5 inhibitor and has shown potential in alleviating brain dysfunction by inhibiting the NLRP3 inflammasome activation . This compound affects gut microbiota and derived metabolites in LPS-treated mice, suggesting its role in the treatment of sepsis-associated encephalopathy (SAE) .
Histone Acetyltransferase Inhibition
As a histone acetyltransferase inhibitor, NU 9056 is more potent against KAT5/Tip60 than other enzymes like PCAF, p300, and GCN5 . It effectively reduces acetylation levels of specific histones in prostate cancer cells, indicating its utility in epigenetic studies and cancer treatment .
Antiproliferative Activity in Cancer
NU 9056 exhibits antiproliferation activity in both androgen-responsive and androgen-independent prostate cancer cultures . It induces cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer research .
Modulation of Gut Microbiota
Research indicates that NU 9056 can modulate the gut microbiota composition, which is crucial for maintaining gastrointestinal health and influencing systemic immunity . This application could lead to new treatments for diseases related to gut microbiota dysbiosis .
Inflammation and Immune Response
By affecting the NLRP3 inflammasome, NU 9056 plays a role in the inflammatory process and immune response . This has implications for treating inflammatory diseases and understanding the immune system’s mechanisms .
Epigenetic Regulation
NU 9056’s ability to inhibit histone acetyltransferases suggests its use in studying epigenetic regulation . It could help unravel the complex mechanisms of gene expression control and the development of epigenetic therapies .
Potential Role in Metabolic Pathways
Given its impact on gut microbiota and derived metabolites, NU 9056 may influence metabolic pathways . This could be relevant for metabolic syndrome, obesity, and diabetes research, where gut microbiota plays a significant role .
Each of these applications demonstrates the versatility of NU 9056 in scientific research, offering multiple avenues for therapeutic intervention and a deeper understanding of biological processes.
Wirkmechanismus
Target of Action
NU 9056, also known as “1,2-bis(isothiazol-5-yl)disulfane” or “5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole”, is a potent and selective inhibitor of KAT5 (Tip60) histone acetyltransferase . KAT5 plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including DNA repair, cell proliferation, and apoptosis .
Mode of Action
NU 9056 interacts with its target, KAT5, inhibiting its activity . This inhibition leads to a decrease in protein acetylation, which is a key process in gene expression regulation . By inhibiting KAT5, NU 9056 can affect the expression of various genes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of KAT5 by NU 9056 affects several biochemical pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process involved in cancer progression and metastasis . It also blocks the DNA damage response, which is crucial for maintaining genomic stability .
Result of Action
NU 9056 has been shown to induce apoptosis (programmed cell death) in prostate cancer cells . It also inhibits cell proliferation and induces G2/M phase arrest . Furthermore, NU 9056 has been found to alleviate lipopolysaccharide (LPS)-induced cognitive impairment, anxiety, and depression in experimental mice .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRAMCAHIWHWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)SSC2=CC=NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is NU9056 and what is its primary mechanism of action?
A1: NU9056 (1,2-bis(isothiazol-5-yl)disulfane) is a small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. [] KAT5 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. [] By inhibiting KAT5, NU9056 disrupts these cellular processes and affects the expression of downstream target genes, ultimately leading to a range of effects depending on the cell type and context.
Q2: What specific cancers have been studied in relation to NU9056 and KAT5 inhibition?
A2: Preclinical research has investigated the potential of NU9056 in various cancer models. Studies show promising results in anaplastic thyroid carcinoma (ATC) [], extranodal NK/T cell lymphoma (ENKTL) [], esophageal cancer [], and prostate cancer. [] In these cancers, KAT5 is often overexpressed and associated with aggressive tumor behavior and poor prognosis. [, ]
Q3: How does NU9056 affect the growth and survival of cancer cells?
A3: NU9056 has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , ] It accomplishes this by interfering with key signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT). [, ] For instance, in ATC cells, NU9056 downregulates miR-202 expression by shortening the half-life of its transcription factor c-Myc, leading to the suppression of tumor growth and invasion. [] In ENKTL cells, NU9056 induces cell cycle arrest, promotes apoptosis, and inhibits the JAK2/STAT3 signaling pathway, ultimately leading to reduced cell viability. []
Q4: Beyond cancer, what other therapeutic applications have been explored for NU9056?
A4: Research indicates potential therapeutic benefits of NU9056 in other areas like inflammatory diseases and parasitic infections. Studies in a murine model of allergic conjunctivitis (AC) demonstrated that NU9056 could alleviate ocular inflammation by inhibiting the PI3K/AKT pathway. [] Furthermore, NU9056 effectively inhibited the growth and survival of the malaria parasite Plasmodium falciparum by targeting its histone acetyltransferase protein, PfMYST. []
Q5: Does NU9056 impact the inflammatory response?
A5: Yes, NU9056 has shown promising anti-inflammatory effects. For example, in LPS-treated mice (a model for sepsis-associated encephalopathy), NU9056 treatment improved survival rates and alleviated cognitive impairment, anxiety, and depression. [] These beneficial effects were linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [, ] NU9056 also showed a protective effect in a murine model of allergic conjunctivitis, reducing inflammation and eosinophilic infiltration by inhibiting the PI3K/AKT pathway. []
Q6: Has NU9056 been investigated in the context of viral infections?
A6: Yes, a study investigated the impact of NU9056 on Kaposi's sarcoma-associated herpesvirus (KSHV). [] The research demonstrated that NU9056 could inhibit both lytic and latent gene expression of KSHV and reduce the viability of KSHV-infected B lymphoma cells. [] These findings suggest NU9056's potential as an antiviral agent against KSHV infection and its associated malignancies.
Q7: What is the role of KAT5 in muscle cell differentiation, and how does NU9056 affect this process?
A7: Research suggests that KAT5 plays a critical role in regulating the differentiation of muscle stem cells. [] A study demonstrated that inhibiting KAT5 with NU9056 could rescue the impaired differentiation observed in emerin-null myogenic progenitors, a model for Emery-Dreifuss muscular dystrophy. [] These findings highlight the potential of KAT5 inhibition as a therapeutic strategy for muscle wasting diseases.
Q8: How does NU9056 affect memory consolidation in mice?
A8: A study investigated the role of the histone variant H2A.Z in memory consolidation and found that NU9056, by inhibiting Tip60 (a regulator of H2A.Z), could influence this process. [] Administering NU9056 at specific time points after learning enhanced remote contextual fear memory in mice, while a delayed administration impaired recall initially but protected the memory from further decline. [] These findings suggest a complex role of Tip60 and H2A.Z in memory formation and consolidation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

